![molecular formula C22H23N3O4 B102470 Ac-Phe-Trp-OH CAS No. 19240-41-6](/img/structure/B102470.png)
Ac-Phe-Trp-OH
Overview
Description
“Ac-Phe-Trp-OH” is a peptide that consists of two amino acids, phenylalanine (Phe) and tryptophan (Trp), with an acetyl group (Ac) at the N-terminus . It is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .
Synthesis Analysis
The synthesis of peptides like “Ac-Phe-Trp-OH” can be achieved through a palladium-catalyzed C-H activation process . This method allows the formation of constrained peptides of different ring sizes, both in solution and on solid phase . The process involves the use of sequences having an iodo-aryl amino acid .Molecular Structure Analysis
The molecular weight of “Ac-Phe-Trp-OH” is 393.44 and its molecular formula is C₂₂H₂₃N₃O₄ . The peptide features a covalent bond between the tryptophan and phenylalanine residues .Chemical Reactions Analysis
The chemical reactivity of “Ac-Phe-Trp-OH” involves the formation of Schiff bases . The reaction occurs under physiological conditions and involves various carbonyl compounds with glycating ability .Physical And Chemical Properties Analysis
“Ac-Phe-Trp-OH” is a peptide with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .Scientific Research Applications
Nanomedicine and Drug Delivery
The Ac-Phe-Trp-OH motif, particularly the Phe-Phe segment, is instrumental in the self-assembly of short peptides into nanostructures and hydrogels . These structures are highly relevant in nanomedicine, offering innovative solutions for drug delivery systems. The unique physicochemical properties of these nanostructures allow for targeted delivery of therapeutics, potentially increasing the efficacy and reducing side effects.
Biomaterials Development
Peptides containing the Ac-Phe-Trp-OH sequence can form the basis of biomaterials . These materials can be used to create scaffolds that support tissue regeneration or as part of biosensors that detect physiological changes with high specificity and sensitivity.
Therapeutic Paradigms
The self-assembling properties of peptides like Ac-Phe-Trp-OH lead to new therapeutic paradigms . For instance, they can be used to create structures that mimic the extracellular matrix, providing a platform for cell growth and differentiation in regenerative medicine.
Peptide Stapling
Ac-Phe-Trp-OH can be involved in peptide stapling, a process that stabilizes peptides into a specific conformation . This stabilization can enhance the peptide’s binding affinity and specificity towards its biological target, making it a valuable tool in therapeutic peptide design.
Protein-Protein Interaction Studies
The constrained structure of peptides containing Ac-Phe-Trp-OH can be used to study protein-protein interactions . These interactions are crucial for understanding cellular processes and can lead to the development of drugs that modulate these interactions for therapeutic benefit.
Laboratory Reagents
Peptides with the Ac-Phe-Trp-OH sequence are used as reagents in various laboratory applications . They can help in establishing relationships between proteins and other cellular components, which is essential for understanding cellular mechanisms and developing new treatments.
Future Directions
The future directions of “Ac-Phe-Trp-OH” and similar peptides could involve further exploration of their therapeutic potential. Peptides are attracting great attention as therapeutics due to their high selectivity, potency, and low toxicity . Moreover, the development of new synthetic strategies for the preparation of unique constrained peptides could open up new possibilities in peptide-based therapeutics .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQOQFHEONRKLI-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Phe-Trp-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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